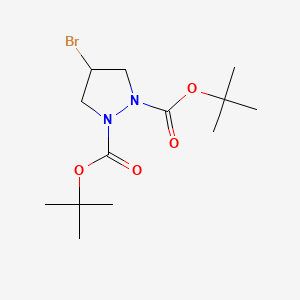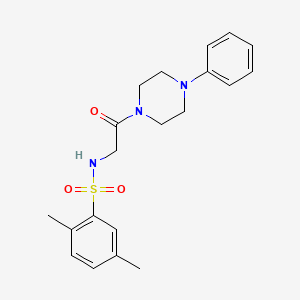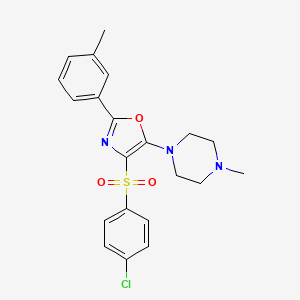
2-Propylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Propylpyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 72790-17-1 . It has a molecular weight of 166.18 and its IUPAC name is 2-propyl-5-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10N2O2/c1-2-3-7-9-4-6 (5-10-7)8 (11)12/h4-5H,2-3H2,1H3, (H,11,12) . This code provides a specific description of the molecule’s structure.
Mechanism of Action
The mechanism of action of 2-propylpyrimidine-5-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition can lead to a decrease in the production of DNA and RNA, which may have implications for the treatment of certain diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of dihydroorotate dehydrogenase, the reduction of mitochondrial respiration, and the induction of apoptosis in cancer cells. It has also been shown to have potential neuroprotective effects, making it a valuable tool for researchers studying neurological diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-propylpyrimidine-5-carboxylic acid in lab experiments is its ability to selectively inhibit dihydroorotate dehydrogenase, making it a valuable tool for studying the biosynthesis of pyrimidine nucleotides. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research involving 2-propylpyrimidine-5-carboxylic acid, including the development of new drugs targeting the central nervous system, the study of its potential neuroprotective effects, and the investigation of its potential applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Synthesis Methods
2-Propylpyrimidine-5-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2,4-dichloro-5-methylpyrimidine with diethyl malonate, followed by hydrolysis and decarboxylation. Other methods include the reaction of 2-propyl-4,6-dichloropyrimidine with potassium cyanide, followed by hydrolysis and decarboxylation.
Scientific Research Applications
2-Propylpyrimidine-5-carboxylic acid has been used extensively in scientific research as a tool for studying various biochemical and physiological processes. It has been shown to have potential applications in the development of new drugs, particularly those targeting the central nervous system.
Properties
IUPAC Name |
2-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-7-9-4-6(5-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQIPAUPMBPXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2787431.png)

![N-(2-furylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2787433.png)

![1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2787437.png)
![1-{[2-Chloro-5-(piperidine-1-sulfonyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2787438.png)

![4-[Ethyl(ethylsulfonyl)amino]benzoic acid](/img/structure/B2787443.png)
![7-(2-furylmethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2787445.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787448.png)


![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2787452.png)
